molecular formula C15H13N3S B1682635 4-(pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine CAS No. 315702-99-9

4-(pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine

Cat. No. B1682635
M. Wt: 267.4 g/mol
InChI Key: KATNUHQNJGNLPW-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine (4-PTT) is an organic compound that is widely used in scientific research for its unique properties. It is a heterocycle, containing both a thiazole and pyridine ring. 4-PTT is used in a variety of scientific research applications, including in vivo and in vitro studies, and has a wide range of biological activities.

Scientific Research Applications

Dynamic Tautomerism and Chemical Properties

The study of N-(Pyridin-2-yl)thiazol-2-amine, a chemical relative of 4-(pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine, reveals its versatility as a functional unit in various therapeutically significant species. Quantum chemical analysis shows the existence of six competitive isomeric structures, highlighting the compound's dynamic tautomerism and divalent N(I) character. This characteristic suggests a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen, showcasing its electron-donating properties (Bhatia, Malkhede, & Bharatam, 2013).

Synthetic Applications

A one-pot synthesis approach utilizing 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine as a key synthon demonstrates the compound's role in the creation of new fused heterocyclic moieties. This highlights its importance in the development of molecules with potential antimicrobial and antioxidant activities, further suggesting its applicability in creating anticancer agents through molecular docking studies (Rizk et al., 2020).

Corrosion Inhibition

4-(Pyridin-3-yl) thiazol-2-amine (PyTA) has been evaluated for its effectiveness as a corrosion inhibitor for copper in acidic solutions. Through electrochemical and theoretical studies, PyTA demonstrated high inhibition efficiency, showcasing its potential as an eco-friendly corrosion inhibitor for industrial applications (Farahati et al., 2020).

Anticancer Activities

Research into 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles and related compounds synthesized using chitosan-grafted-poly(4-vinylpyridine) as a catalyst under microwave irradiation has shown promising anticancer activity. This underscores the compound's utility in the development of new therapeutic agents, particularly against colon and liver carcinoma cell lines (Gomha et al., 2015).

properties

IUPAC Name

N-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATNUHQNJGNLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351598
Record name STF-62247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine

CAS RN

315702-99-9
Record name STF-62247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 315702-99-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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